Iprovalicarb

Description

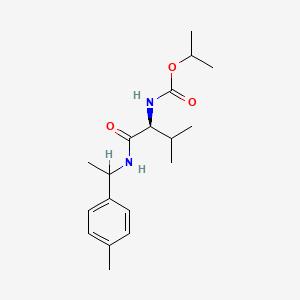

This compound is a diastereoisomeric mixture comprising equimolar amounts of L-(R)- and L-(S)-iprovalicarb. It is a systemic fungicide, specific to oomycetes, used on potatoes and grape vines. It has a role as an environmental contaminant, a xenobiotic and an antifungal agrochemical. It is a diastereoisomeric mixture, a valinamide fungicide and a carbamate fungicide. It contains a L-(R)-iprovalicarb and a L-(S)-iprovalicarb.

a derivative of natural amino acid valine & carbamic acid; a fungicide

Properties

IUPAC Name |

propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWYYSKZYIQAE-WMCAAGNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047662 | |

| Record name | Iprovalicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140923-17-7 | |

| Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140923-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprovalicarb [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140923177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprovalicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPROVALICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Q9V45M9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iprovalicarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide effective against Oomycete pathogens, a class of destructive plant parasites. Its mode of action involves the inhibition of cellulose biosynthesis in the fungal cell wall. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its key precursors, reaction steps, and experimental protocols. The information is compiled from various scientific and patent literature to offer a comprehensive resource for researchers in agrochemical synthesis and development.

This compound Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with two primary precursors: the amino acid L-valine and the chiral amine (R)-1-(4-methylphenyl)ethylamine . The core of the synthesis involves the formation of a carbamate from L-valine, followed by an amide bond formation with the chiral amine.

The overall synthetic route can be summarized in the following key stages:

-

Preparation of Precursors:

-

Synthesis of L-valine isopropyl ester from L-valine.

-

Synthesis of (R)-1-(4-methylphenyl)ethylamine.

-

-

Formation of the Carbamate Intermediate:

-

Reaction of L-valine with isopropyl chloroformate to yield N-(isopropoxycarbonyl)-L-valine.

-

-

Final Amide Coupling:

-

Coupling of N-(isopropoxycarbonyl)-L-valine with (R)-1-(4-methylphenyl)ethylamine to produce this compound.

-

Below is a detailed description of each stage, including experimental protocols and available quantitative data.

Stage 1: Precursor Synthesis

Synthesis of L-valine isopropyl ester

L-valine is first converted to its isopropyl ester to protect the carboxylic acid functionality and facilitate subsequent reactions.

Experimental Protocol:

A common method for this esterification involves the use of thionyl chloride in isopropanol.

-

Isopropanol (e.g., 125 mL) is cooled to -10 °C.

-

Thionyl chloride (e.g., 30 mL) is added dropwise with stirring.

-

L-valine (e.g., 25 g) is then added portion-wise, maintaining the low temperature.

-

The reaction mixture is gradually warmed to room temperature and then heated to 100 °C for an extended period (e.g., 40 hours).

-

After the reaction, excess isopropanol and thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in water, and the solution is neutralized with aqueous ammonia.

-

The L-valine isopropyl ester is extracted with an organic solvent like ether.

-

The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The final product is purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Boiling Point | 40-41 °C at 3-4 mmHg | [1] |

Synthesis of (R)-1-(4-methylphenyl)ethylamine

This chiral amine is a crucial component for the final this compound molecule. One synthetic approach involves the deacylation of an amide precursor.

Experimental Protocol:

-

(R)-N-[1-(4-methylphenyl)ethyl]acetamide is dissolved in a suitable alcohol solvent such as n-butanol.

-

An alkali metal hydroxide, like potassium hydroxide, is added to the solution.

-

The mixture is heated to a temperature between 100-130 °C for a period of 5-24 hours.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.

| Parameter | Value | Reference |

| Yield | 82% | [2] |

| HPLC Purity | 96.3% | [2] |

| Enantiomeric Excess | 99.2% | [2] |

Stage 2: Formation of N-(isopropoxycarbonyl)-L-valine

This key intermediate is prepared by the reaction of L-valine with isopropyl chloroformate. This step introduces the carbamate moiety.

Experimental Protocol:

-

L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled.

-

Isopropyl chloroformate is added dropwise while maintaining the temperature and pH of the reaction mixture.

-

After the addition is complete, the reaction is stirred for a period to ensure completion.

-

The reaction mixture is then acidified with an acid like hydrochloric acid.

-

The product, N-(isopropoxycarbonyl)-L-valine, precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

A Chinese patent describes a similar one-pot reaction to directly generate the final product, implying the formation of this intermediate in situ.[3]

Stage 3: Final Amide Coupling to Synthesize this compound

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of N-(isopropoxycarbonyl)-L-valine and the amino group of (R)-1-(4-methylphenyl)ethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol (Representative):

-

N-(isopropoxycarbonyl)-L-valine is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).

-

The solution is cooled in an ice bath.

-

The coupling agent (e.g., DCC or EDC, typically 1.1 equivalents) and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, are added to the solution.

-

(R)-1-(4-methylphenyl)ethylamine (1.0 equivalent) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

-

The reaction mixture is filtered to remove the urea byproduct (in the case of DCC).

-

The filtrate is washed successively with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, for example, by column chromatography on silica gel.

| Parameter | Value | Reference |

| Purity | >98% | [4] |

Visualizing the Synthesis and Workflow

To better illustrate the synthesis pathway and the general experimental workflow, the following diagrams are provided.

Caption: The overall synthesis pathway of this compound from its key precursors.

Caption: A generalized experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles, primarily involving amino acid chemistry and amide bond formation. This guide provides a detailed framework for understanding and potentially executing the synthesis of this important fungicide. For researchers and professionals in the field, this compilation of information serves as a valuable technical resource, outlining the key precursors, intermediates, and reaction conditions involved in the production of this compound. Further optimization of each step, particularly the final coupling reaction, could lead to improved yields and a more efficient overall synthesis.

References

- 1. bangslabs.com [bangslabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Iprovalicarb Diastereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is highly effective against a range of plant pathogenic oomycetes, which are responsible for devastating diseases such as late blight in potatoes and downy mildew in grapes.[1] The fungicidal activity of this compound stems from its ability to inhibit cellulose synthase, a crucial enzyme in the formation of the oomycete cell wall, leading to the disruption of cell wall integrity and ultimately cell death.[2] this compound is commercially available as a racemic mixture of two diastereoisomers, (S,R)-iprovalicarb and (S,S)-iprovalicarb, typically in a 1:1 ratio.[2] Understanding the distinct chemical structures and physicochemical and biological properties of these diastereoisomers is critical for optimizing its fungicidal efficacy, developing more effective formulations, and assessing its environmental fate.

Chemical Structure and Identification

This compound possesses two chiral centers, resulting in the existence of two diastereomeric pairs of enantiomers. The commercial product is a mixture of the (S) absolute configuration at the valine residue and a racemic mixture at the 1-(4-methylphenyl)ethyl amine moiety. This results in the two diastereoisomers: (S,R)-iprovalicarb and (S,S)-iprovalicarb.

Chemical Name (IUPAC): propan-2-yl N-[(2S)-3-methyl-1-[[1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate

Molecular Formula: C₁₈H₂₈N₂O₃

Molecular Weight: 320.43 g/mol [3]

CAS Registry Number: 140923-17-7[3]

The structural formulas of the two diastereoisomers are presented below:

Figure 1: Chemical Structures of this compound Diastereoisomers

Caption: Structures of the (S,R) and (S,S) diastereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of the this compound diastereomeric mixture and the individual isomers are summarized in the table below. While some data is available for the individual diastereomers, many reported values are for the 1:1 mixture.

| Property | Value (Diastereomeric Mixture unless specified) | Reference |

| Physical State | Colorless to beige powder | |

| Melting Point | 164 °C | [2] |

| Vapor Pressure | 7.90 x 10⁻⁵ mPa (20 °C) | [2] |

| Solubility in Water | Moderately soluble | [2] |

| logP (Octanol-Water Partition Coefficient) | (S,R)-isomer: 3.18(S,S)-isomer: 3.20 | |

| Solubility in Organic Solvents | Soluble in dimethyl sulfoxide (DMSO) and dichloromethane. | [4][5] |

Synthesis and Separation of Diastereoisomers

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that generally involves the coupling of three key building blocks: L-valine, isopropyl chloroformate, and racemic 1-(4-methylphenyl)ethylamine. A generalized synthetic scheme is outlined below.

References

- 1. CESA TRAFFICKING INHIBITOR Inhibits Cellulose Deposition and Interferes with the Trafficking of Cellulose Synthase Complexes and Their Associated Proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101755800A - Bactericide composition containing this compound - Google Patents [patents.google.com]

- 3. The cell biology of cellulose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101755784B - Oomycete killing composition - Google Patents [patents.google.com]

- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

Iprovalicarb's Mechanism of Action on Oomycete Cellulose Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprovalicarb, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of oomycete pathogens, a group of destructive plant pathogens including the causal agents of late blight (Phytophthora infestans) and downy mildews. Its efficacy stems from a highly specific mechanism of action targeting the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target, the cellulose synthase 3 (CesA3) enzyme. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visually represents the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal biology, and molecular plant pathology.

Introduction: The Oomycete Cell Wall as a Fungicide Target

Oomycetes, despite their filamentous, fungus-like appearance, are phylogenetically distinct from true fungi and belong to the Stramenopila kingdom. A key differentiator lies in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls are predominantly made of β-1,3-glucans and cellulose.[1] This unique composition makes the enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive and specific target for the development of oomycete-selective fungicides.[2]

This compound is a member of the Carboxylic Acid Amide (CAA) class of fungicides, which are known for their specific activity against oomycetes.[3] This specificity is attributed to their targeted inhibition of cellulose biosynthesis, a process vital for the structural integrity and growth of these pathogens.[4]

The Molecular Target: Cellulose Synthase 3 (CesA3)

The primary molecular target of this compound and other CAA fungicides in oomycetes is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4] Cellulose synthases are integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into β-1,4-glucan chains, the fundamental components of cellulose microfibrils.[5] In oomycetes, a family of CesA genes exists, but CesA3 has been identified as the specific isoform targeted by CAA fungicides.[4]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound exerts its fungicidal effect by binding to the CesA3 protein, thereby inhibiting its enzymatic activity. This leads to a disruption of cellulose synthesis, which has profound consequences for the oomycete's viability and pathogenicity. The inhibition of cellulose production weakens the cell wall, leading to morphological abnormalities such as swelling of hyphal tips and bursting of germ tubes, ultimately causing cell death.[3]

Signaling and Action Pathway

The interaction of this compound with the oomycete cell involves a direct targeting of the cellulose synthase complex embedded in the plasma membrane. The subsequent inhibition of this enzyme disrupts the production of cellulose, a critical component for cell wall rigidity and expansion.

References

- 1. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. Cellulose Synthesis in Phytophthora infestans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellulose synthase (UDP-forming) - Wikipedia [en.wikipedia.org]

Molecular formula and IUPAC name of Iprovalicarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Iprovalicarb, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity

-

IUPAC Name: propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate[1][5][7]

This compound is a systemic fungicide belonging to the valinamide carbamate chemical class.[7][8] It is a diastereoisomeric mixture, typically in a 1:1 ratio, and is particularly effective against oomycete pathogens.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Physicochemical Properties | ||

| Molecular Weight | 320.43 g/mol | [3][4][5][6] |

| Physical State | White-yellow powder | [2] |

| Melting Point | -95.3 °C | [9] |

| Boiling Point | 56.2 °C | [9] |

| Flash Point | -17 °C (1.4 °F) | [9] |

| Residue Analysis Parameters (LC-MS/MS) | ||

| Limit of Detection (LOD) | 0.016 µg/kg (tomato & grapes) | [10] |

| Limit of Quantification (LOQ) | 0.05 µg/kg (tomato & grapes) | [10] |

| Recovery in Tomato | 85-100% | [10] |

| Recovery in Grapes | 84-97% | [10] |

| Toxicology Data (EPA) | ||

| Oral Chronic Reference Dose (RfD) | 0.0262 mg/kg-day | [7] |

| Oral Slope Factor (Carcinogenic) | 0.000447 (mg/kg-day)⁻¹ | [7] |

| Efficacy Data | ||

| Half-life (DT₅₀) in Tomato | 2 days | [10] |

| Half-life (DT₅₀) in Grapes | 2.5 days | [10] |

Mechanism of Action

This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, which is crucial for the structural integrity of their cell walls.[8][11] Unlike fungi, which primarily have chitin-based cell walls, oomycetes utilize cellulose.[12] this compound specifically targets a cellulose synthase-like enzyme, PiCesA3, which is involved in this process.[11] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to swelling and eventual lysis of the pathogen's cells.[1][11] This mechanism is effective against various developmental stages of the pathogen, including spore germination and mycelial growth.[9][10]

Experimental Protocols

This protocol is adapted from methodologies described for the analysis of this compound residues.[10]

-

Sample Preparation and Homogenization:

-

Collect triplicate samples of the matrix (e.g., 200g of tomatoes or grapes).

-

Homogenize the entire sample using a blender.

-

Weigh 20g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

-

Extraction:

-

Add 10g of anhydrous sodium sulfate to the tube to aid in partitioning.

-

Add 10 mL of acetonitrile as the extraction solvent.

-

Vortex the mixture at high speed (e.g., 3000 rpm) for 2 minutes.

-

Centrifuge the tubes at 5000 rpm for 10 minutes to separate the layers.

-

-

Dispersive Solid Phase Extraction (d-SPE) Cleanup:

-

Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

-

The microcentrifuge tube should contain a pre-weighed mixture of 37 mg C18 sorbent, 37 mg Primary Secondary Amine (PSA) sorbent, and 112 mg anhydrous magnesium sulfate.

-

Vortex the tube and then centrifuge.

-

-

LC-MS/MS Analysis:

-

Filter 1 mL of the cleaned-up extract through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Instrumental Conditions (Example):

-

Column: C18 column (e.g., 50 x 4.6 mm, 1.9 µm particle size).

-

Mobile Phase: A gradient of methanol and water may be used.

-

Detection: Tandem mass spectrometry, monitoring for specific parent and daughter ion transitions of this compound.

-

Quantification: Use a matrix-matched calibration curve with standards ranging from 0.05 µg/kg to 20 µg/kg for accurate quantification.

-

-

This protocol is a generalized method based on the "amended agar medium" technique for testing oomycete sensitivity to fungicides.[13][14]

-

Pathogen Culture:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Prepare the tomato-based agar medium and sterilize it in an autoclave.

-

Before the medium solidifies (while it is still molten), add the required amount of this compound stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 400 ppm).[14]

-

Thoroughly mix the medium to ensure even distribution of the fungicide.

-

Pour the amended media into sterile 9 cm Petri plates. Include a control set of plates with no fungicide.

-

-

Inoculation and Incubation:

-

Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing P. infestans culture.

-

Place one mycelial plug in the center of each fungicide-amended and control plate.

-

Incubate the plates at 18±1°C.[14]

-

-

Data Collection and Analysis:

-

Measure the radial growth (colony diameter in mm) of the pathogen every 24 hours until the control plates are fully covered with mycelial growth.

-

Calculate the percent inhibition of mycelial growth for each concentration using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] * 100

-

Where:

-

C = Average radial growth in control plates.

-

T = Average radial growth in treated plates.

-

-

-

This data can be used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

-

Commercial Synthesis Workflow

The commercial synthesis of this compound is a multi-step process.[2] It begins with the preparation of a substituted aromatic amine, often derived from an amino acid like valine, which establishes the molecule's chirality. This is followed by a carbamoylation step and an aromatic substitution to complete the structure.[2]

References

- 1. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biochemistry, Synthesis, and Applications of Bacterial Cellulose: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 10. CN101755800A - Bactericide composition containing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. mdpi.com [mdpi.com]

- 14. phytojournal.com [phytojournal.com]

The Discovery and Developmental Trajectory of Iprovalicarb (SZX 0722): A Technical Overview

Introduction: Iprovalicarb, identified by the developmental code SZX 0722, is a systemic fungicide belonging to the carbamate chemical class.[1][2] It represents a significant advancement in the control of Oomycete pathogens, a class of destructive plant-parasitic organisms responsible for diseases such as late blight and downy mildew.[3][4][5] Developed through a joint effort by Tomen Agro, Inc. and Bayer Corporation, this compound has become a valuable tool in integrated pest management strategies for various crops, including grapes, potatoes, and tomatoes.[4][6] This technical guide details the discovery, developmental history, mode of action, and key experimental data related to this compound.

Discovery and Synthesis

This compound emerged from research programs seeking novel fungicides with unique modes of action to combat the growing issue of pathogen resistance.[1] It is a diastereoisomeric mixture, specifically an equimolar combination of L-(R)- and L-(S)-iprovalicarb.[7]

The commercial synthesis of this compound is a multi-step process rooted in amino acid chemistry.[8] The synthesis generally proceeds as follows:

-

Amine Preparation: The process begins with the preparation of a substituted aromatic amine. This key intermediate is typically derived from the amino acid valine or its analogs, which establishes the molecule's chiral center.[8]

-

Carbamoylation: The amine undergoes a crucial carbamoylation step, reacting with an alkyl chloroformate or isocyanate. This reaction forms the defining carbamate linkage of the molecule.[8]

-

Aromatic Substitution: A lipophilic phenyl or heterocyclic group is introduced via aromatic substitution, often utilizing palladium-catalyzed coupling reactions. This moiety enhances the molecule's membrane permeability and overall fungicidal potency.[8]

-

Formulation: The final active ingredient is then formulated into stable products, such as wettable powders (WP) or suspension concentrates (SC), for agricultural application.[3]

Physicochemical Properties

A summary of this compound's key physical and chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | [7] |

| CAS Number | 140923-17-7 | [7] |

| Molecular Formula | C18H28N2O3 | [7] |

| Molecular Weight | 320.4 g/mol | [7] |

| Appearance | Not specified; >98% purity (mixture of isomers) | [2] |

| Aqueous Solubility | Moderate | [8] |

| Persistence | Non-persistent in soil; may persist in water | [8] |

Mode of Action and Biological Activity

This compound exhibits a novel and specific mode of action against Oomycetes.[5] It functions as a systemic fungicide with protective, curative, and eradicative properties.[8][9] Its primary mechanism involves the inhibition of cellulose synthase, a critical enzyme for the synthesis of cellulose, which is a major structural component of fungal cell walls.[3] By disrupting this process, this compound compromises the structural integrity of the cell wall, leading to cell lysis and fungal death.[3] It is also reported to inhibit phospholipid biosynthesis.[9] This targeted mechanism differs from many other fungicides, making it a valuable tool for resistance management.[1]

// Nodes this compound [label="this compound (SZX 0722)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CelluloseSynthase [label="Cellulose Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; Cellulose [label="Cellulose Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; CellWall [label="Fungal Cell Wall\nIntegrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis &\nFungal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> CelluloseSynthase [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CelluloseSynthase -> Cellulose [color="#34A853", fontcolor="#202124"]; Cellulose -> CellWall [label="Maintains", color="#34A853", fontcolor="#202124"]; CellWall -> Lysis [style=dashed, label="Disruption leads to", color="#EA4335", fontcolor="#202124"]; } dot Caption: this compound's primary mode of action.

Efficacy Against Target Pathogens

This compound is highly effective against a range of Oomycete pathogens. It is frequently formulated in combination with other fungicides, such as Propineb, to broaden its spectrum of activity and manage resistance.[4][9]

| Target Pathogen | Disease | Host Crop(s) | Efficacy Summary | Reference(s) |

| Phytophthora infestans | Late Blight | Potato, Tomato | Provides excellent control. | [3][4][10] |

| Plasmopara viticola | Downy Mildew | Grapes | Provides excellent control. | [3][4] |

| Sclerospora graminicola | Downy Mildew | Pearl Millet | Protective effect is equipotent to metalaxyl; eradicant activity exceeds metalaxyl at comparable doses. | [5][11] |

| Pseudoperonospora cubensis | Downy Mildew | Cucumber | Combination with copper oxychloride provides significant disease control. | [12] |

| Alternaria solani | Early Blight | Tomato | Combination product (with propineb) provides significant disease control. | [10] |

Toxicological Profile

The toxicological assessment of this compound has yielded varied results depending on the endpoint. While it demonstrates low acute toxicity, long-term studies have raised concerns regarding its carcinogenic potential in rats.

| Study Type | Species | Key Findings | Reference(s) |

| Acute Oral Toxicity | Rat | Low toxicity; no adverse effects observed at doses >5,000 mg/kg. Not expected to pose an acute risk. | [13] |

| Chronic/Carcinogenicity | Rat (Wistar) | Classified as carcinogenic. Statistically significant increases in osteosarcomas (femur, lower jaw), mixed Mullerian tumors of the uterus, and follicular cell adenomas/carcinomas of the thyroid were observed. | [6] |

| Carcinogenicity | Mouse | Not found to be carcinogenic in mice. | [6] |

| Mutagenicity | In vitro / In vivo assays | Not mutagenic in a standard battery of assays. Did not appear to react directly with DNA. | [6] |

| Reproductive/Developmental | Rat, Rabbit | No treatment-related effects attributable to a single dose; no concerns for pre- and/or postnatal toxicity. | [13] |

Ecotoxicology and Environmental Fate

This compound's environmental impact has been assessed for various non-target organisms.

| Organism Group | Toxicity Level | Key Findings | Reference(s) |

| Birds | Moderately toxic | - | [8] |

| Aquatic Organisms | Moderately toxic | Studies conducted on rainbow trout (Oncorhynchus mykiss) and bluegill sunfish to assess toxicity of the parent compound and its metabolites. | [8][14] |

| Honeybees | Not toxic | - | [8] |

| Earthworms | Moderately toxic | - | [8] |

| Bioaccumulation | Low risk | Does not tend to bioaccumulate. | [8] |

| Leaching Potential | Some risk | Semi-volatile with a risk of leaching to groundwater. | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of this compound.

Chronic Toxicity/Carcinogenicity Study in Rats

-

Objective: To assess the long-term toxicity and carcinogenic potential of this compound.

-

Test System: Wistar (Hsd/WIN:WU) rats (50 per sex per dose group).

-

Administration Route: Dietary.

-

Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 26.0, 262.5, or 1109.6 mg/kg/day in males and 0, 31.7, 326.3, or 1379.7 mg/kg/day in females).

-

Study Duration: 24 months.

-

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

-

Reference: [6]

Acute Aquatic Toxicity Study in Fish

-

Objective: To determine the acute toxicity of this compound and its metabolites to fish.

-

Test System: Rainbow trout (Oncorhynchus mykiss).

-

Test Conditions: Static limit test.

-

Exposure Concentration: Nominal concentration of 10.0 mg/L.

-

Study Duration: 96 hours.

-

Parameters Monitored: Mortality, clinical signs of toxicity, water quality parameters (dissolved oxygen, pH, temperature). Water samples were analyzed to confirm exposure concentrations.

-

Reference: [14]

Residue Dissipation and Analysis in Crops

-

Objective: To determine the rate of dissipation and residual levels of this compound in/on crops like tomatoes and grapes.

-

Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

-

Extraction: A homogenized sample (e.g., 20 g) is extracted with acetonitrile.

-

Partitioning: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a combination of Primary Secondary Amine (PSA) and C18 sorbents to remove interferences.

-

-

Analytical Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For this compound in tomato, LOD was 0.001 mg/kg and LOQ was 0.0025 mg/kg.

-

Data Analysis: Dissipation kinetics are calculated to determine the half-life (DT50) of the fungicide on the crop.

// Nodes start [label="Field Application\n(Tomato/Grape Crop)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="Sample Collection\n(0, 1, 3, 5, 7, 10 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extraction\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="d-SPE Cleanup\n(PSA + C18)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Residue Level, DT50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sampling; sampling -> homogenize; homogenize -> extract; extract -> cleanup; cleanup -> analyze; analyze -> data; } dot Caption: Workflow for a typical fungicide residue study.

Regulatory Status and Conclusion

This compound is an approved pesticide active substance in the European Union under Regulation (EC) No 1107/2009, with its approval periodically reviewed.[7][17] In the United States, the EPA has established tolerances for residues of this compound on imported commodities like grapes.[13] The compound's regulatory journey reflects a balance between its clear efficacy in controlling devastating crop diseases and the need to manage potential risks identified in toxicological studies, particularly the findings of carcinogenicity in rats.[6][7]

// Nodes discovery [label="Discovery of\nAntifungal Activity\n(SZX 0722)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Lead Optimization &\nSynthesis Route Dev.", fillcolor="#F1F3F4", fontcolor="#202124"]; moa [label="Mode of Action Studies\n(Cellulose Synthase Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; efficacy [label="Efficacy Trials\n(Greenhouse & Field)", fillcolor="#34A853", fontcolor="#FFFFFF"]; safety [label="Safety Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; toxicology [label="Toxicology Studies\n(Acute, Chronic, Carc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ecotox [label="Ecotoxicology &\nEnvironmental Fate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; registration [label="Regulatory Submission\n& Registration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges discovery -> synthesis; synthesis -> moa; synthesis -> efficacy; synthesis -> safety; safety -> toxicology; safety -> ecotox; efficacy -> registration; toxicology -> registration; ecotox -> registration; } dot Caption: Logical flow of this compound's development.

References

- 1. Exploring the Benefits and Applications of this compound Fungicide in Crop Protection [cnagrochem.com]

- 2. medkoo.com [medkoo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Melody Duo Fungicide is for Grapes, Potatoes, & Tomatoes Crops [cropscience.bayer.in]

- 5. real.mtak.hu [real.mtak.hu]

- 6. centerforfoodsafety.org [centerforfoodsafety.org]

- 7. This compound | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]

- 9. Buy Bayer Melody Duo Fungicide Online | AgriBegri [agribegri.com]

- 10. imskolkata.org [imskolkata.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 14. bayer.com [bayer.com]

- 15. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]

An In-depth Technical Guide to Iprovalicarb's Role as a Valinamide Carbamate Fungicide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1] Unlike true fungi, oomycetes possess cell walls primarily composed of β-1,3 glucans and cellulose, lacking the chitin that is characteristic of fungal cell walls.[1] This fundamental biochemical difference renders many conventional fungicides ineffective against them, necessitating the development of oomycete-specific control agents. Iprovalicarb, a member of the valinamide carbamate class of fungicides, represents a significant advancement in the targeted management of oomycete-incited diseases. It is a systemic fungicide with protective, curative, and eradicative properties.[2] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, relevant experimental protocols, and resistance mechanisms.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Code 40), which act by disrupting cell wall synthesis in oomycetes.[3] The specific molecular target of CAA fungicides, including this compound, is the cellulose synthase 3 (CesA3) protein, a key enzyme in the cellulose synthase complex responsible for polymerizing glucose into cellulose microfibrils.[4][5][6]

By inhibiting CesA3, this compound disrupts the formation of the oomycete cell wall, leading to the cessation of mycelial growth, inhibition of sporulation, and prevention of spore germination.[2][7] Studies on the related CAA fungicide mandipropamid have shown that this inhibition occurs at the cell wall and the fungicide does not need to enter the cell to exert its effect.[8] This targeted action against a process vital to oomycetes but absent in their host plants provides a high degree of selectivity.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the Effective Concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. These values vary depending on the target oomycete species and the specific isolate being tested.

| Target Pathogen | Crop | Disease | Efficacy Metric | Value (µg/mL) | Reference(s) |

| Phytophthora capsici | Various Vegetables | Phytophthora Blight | EC₅₀ (Mycelial Growth) | 0.2042 - 0.5540 | [9] |

| Phytophthora meadii | Arecanut | Fruit Rot | EC₅₀ (Sporangial Prod.) | 210.70 - 517.87 | [10] |

| Phytophthora infestans | Potato, Tomato | Late Blight | - | Highly Effective | [11] |

| Plasmopara viticola | Grapevine | Downy Mildew | - | High Protective Activity | [2][12] |

Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens.

Residue Dynamics and Dissipation

Understanding the persistence of this compound in crops is crucial for establishing pre-harvest intervals (PHI) and ensuring consumer safety. The dissipation kinetics often follow a first-order model, and the half-life (DT₅₀) can vary significantly between different crops.

| Crop | Application Rate | DT₅₀ (days) | PHI (days) | Reference(s) |

| Grapes | Not Specified | 9.5 - 13.5 | 17 | [13] |

| Tomato | Recommended Dose | 1.5 | Not Applicable* | [14] |

| Tomato | Double Dose | 2.0 | 2 | [14] |

*Residues at day 0 were below the Maximum Residue Limit (MRL) set by the European Union.

Table 2: Dissipation and Half-Life of this compound in Different Crops.

Molecular Basis of Resistance

Resistance to CAA fungicides is a significant concern for disease management. Research has identified that resistance is primarily linked to specific point mutations in the CesA3 gene.[5][6] These mutations alter the target site, presumably reducing the binding affinity of this compound and other CAA fungicides.

| Mutation (Amino Acid Substitution) | Pathogen | Resistance Level | Cross-Resistance to other CAAs | Reference(s) |

| G1105S / G1105V | Plasmopara viticola | High | Yes | [5][15] |

| G1105V / G1105W | Pseudoperonospora cubensis | High | Yes | [5] |

| G1105A / G1105V | Phytophthora infestans (Lab Mutants) | High | Yes | [6] |

| V1109L / V1109M | Phytophthora capsici (Lab Mutants) | High | Yes | [6] |

Table 3: Known Mutations in the CesA3 Gene Conferring Resistance to CAA Fungicides.

Interestingly, the risk of P. infestans evolving resistance to this compound in the field is considered low, potentially due to a trade-off between resistance and pathogen fitness.[11][16]

Experimental Protocols

Protocol: Determination of EC₅₀ by Agar Dilution Method

This protocol outlines the "poisoned food technique" used to determine the in vitro sensitivity of an oomycete to this compound.

-

Fungicide Stock Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Make serial dilutions to achieve the desired test concentrations.

-

Media Preparation: Prepare a suitable growth medium (e.g., Rye B agar for P. infestans or V8 agar for P. capsici).[9][17] Autoclave the medium and cool it to 45-50°C in a water bath.

-

Amending the Media: Add the appropriate volume of fungicide dilution to the molten agar to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared using the solvent (DMSO) alone. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug, mycelium-side down, in the center of each amended and control plate.

-

Incubation: Incubate the plates in the dark at a temperature suitable for the specific oomycete (e.g., 18-20°C for P. infestans).[17][18]

-

Data Collection: When the colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the colony diameter of all treatments in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.

Protocol: Residue Analysis by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

-

Sample Homogenization: Weigh a representative sample of the crop (e.g., 15 g of homogenized grapes) into a 50 mL centrifuge tube.[13][19]

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the tube.

-

Add any internal standards.

-

Add the appropriate QuEChERS extraction salts (e.g., AOAC Method: 6 g anhydrous MgSO₄ + 1.5 g anhydrous NaOAc).

-

Shake vigorously for 1 minute and centrifuge (e.g., at >1,500 rcf for 5 minutes).[19]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL dSPE tube. The dSPE tube contains a sorbent mixture to remove interfering matrix components (e.g., PSA to remove sugars and fatty acids, C18 to remove lipids, and MgSO₄ to remove water).

-

Shake for 30 seconds and centrifuge (e.g., at >1,500 rcf for 1 minute).[13]

-

-

Analysis:

-

Take the final supernatant and dilute it with the mobile phase if necessary.

-

Filter the extract through a 0.2 µm filter.

-

Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation, identification, and quantification of this compound residues.

-

Conclusion

This compound is a highly effective valinamide carbamate fungicide that provides targeted control of oomycete pathogens by specifically inhibiting cellulose biosynthesis, a crucial process for cell wall integrity in these organisms. Its unique mode of action makes it a valuable tool in integrated disease management and resistance management strategies. A thorough understanding of its efficacy, residue behavior, and the molecular mechanisms of potential resistance is essential for its judicious and sustainable use in agriculture. The protocols and data presented in this guide offer a technical foundation for researchers and professionals working to develop and deploy advanced crop protection solutions.

References

- 1. diva-portal.org [diva-portal.org]

- 2. This compound, a new anti downy mildew fungicide on grapevine | L'this compound. Fongicide antimildiou vigne [agris.fao.org]

- 3. Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Low evolutionary risk of this compound resistance in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. waters.com [waters.com]

- 15. Traditional and Emerging Approaches for Disease Management of Plasmopara viticola, Causal Agent of Downy Mildew of Grape [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. frac.info [frac.info]

- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nucleus.iaea.org [nucleus.iaea.org]

An In-depth Analysis of Iprovalicarb's Bioactivity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprovalicarb is a systemic fungicide belonging to the carboxylic acid amide (CAA) chemical class, renowned for its specific and potent activity against oomycete pathogens. This technical guide provides a comprehensive analysis of this compound's bioactivity spectrum, detailing its mechanism of action, quantitative efficacy against key oomycetes, and the experimental protocols utilized for its evaluation. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight of potato and tomato (Phytophthora infestans), downy mildew of grapevines (Plasmopara viticola), and various Phytophthora root rots pose a constant threat to food security. This compound has emerged as a critical tool in the management of these diseases due to its unique mode of action and systemic properties. It is a valinamide carbamate fungicide that provides protective, curative, and eradicative action against a range of oomycetes.[1] This guide delves into the specifics of its biological activity.

Mechanism of Action

This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, a process vital for the integrity of their cell walls.[1] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound, along with other CAA fungicides, specifically targets the cellulose synthase 3 (CesA3) enzyme.[2][3] Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell swelling, lysis, and ultimately, the death of the pathogen.[4] This targeted action provides a high degree of selectivity, making it effective against oomycetes with minimal impact on non-target organisms.

The following diagram illustrates the proposed signaling pathway for this compound's action:

Bioactivity Spectrum: Quantitative Data

The efficacy of this compound varies across different oomycete species. The following tables summarize the available quantitative data on its bioactivity, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth.

Table 1: In Vitro Efficacy of this compound Against Phytophthora Species

| Pathogen | EC50 (µg/mL) | Reference |

| Phytophthora capsici (sensitive isolates) | 0.2042 - 0.5540 (mean: 0.3923) | [5] |

| Phytophthora infestans (qualitative) | Inhibits cystospore germination at 0.5 µg/mL | [6] |

Table 2: In Vitro Efficacy of Carboxylic Acid Amide (CAA) Fungicides Against Various Oomycetes (for comparative purposes)

| Pathogen | CAA Fungicide | EC50 (µg/mL) | Reference |

| Phytophthora infestans | Mandipropamid | 0.005 (cystospore germination) | [6] |

| Plasmopara viticola (sensitive isolates) | Mandipropamid | < 10 mg/L | [7] |

| Bremia lactucae (qualitative) | This compound | Least effective among tested CAAs |

Experimental Protocols

The determination of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other CAA fungicides.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This method is considered the "gold standard" for assessing fungicide sensitivity.

-

Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Serial dilutions are then made to achieve the desired test concentrations.

-

Preparation of Amended Agar Medium: A suitable culture medium for the target oomycete (e.g., V8 juice agar or potato dextrose agar) is prepared and autoclaved. While the medium is still molten (around 45-50°C), the appropriate volume of the fungicide stock solution is added to achieve the final test concentrations. The same volume of the solvent is added to the control plates.

-

Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a young oomycete culture and placed in the center of the amended and control agar plates.

-

Incubation: The plates are incubated in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

-

Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the mycelium on the control plates reaches the edge of the plate.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

High-Throughput Microtiter Plate Assay

This method allows for the rapid screening of a large number of isolates or compounds.[8]

-

Preparation of Microtiter Plates: 96-well microtiter plates are pre-loaded with a liquid culture medium (e.g., clarified V8 juice broth) amended with a range of fungicide concentrations.

-

Inoculum Preparation: A mycelial suspension or a zoospore suspension of the target oomycete is prepared.

-

Inoculation: A standardized volume of the inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated under controlled conditions.

-

Data Collection: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at different time points.

-

Data Analysis: The relative growth in each well is calculated compared to the control wells. EC50 values are determined using dose-response analysis of the OD readings.[8]

The following diagram illustrates a typical experimental workflow for fungicide efficacy testing:

Resistance and Cross-Resistance

The development of resistance is a significant concern for all single-site mode-of-action fungicides. Resistance to CAA fungicides, including this compound, has been observed in some oomycete populations, such as Plasmopara viticola.[7] This resistance is often associated with point mutations in the CesA3 gene.[7] Importantly, there is a high risk of cross-resistance among different CAA fungicides. This means that a pathogen population resistant to one CAA fungicide is likely to be resistant to others in the same class. Therefore, robust resistance management strategies, such as rotating fungicides with different modes of action, are crucial for preserving the long-term efficacy of this compound.

Conclusion

This compound is a highly effective and specific fungicide for the control of a range of devastating oomycete pathogens. Its unique mode of action, targeting cellulose synthase, makes it a valuable tool in integrated pest management programs. Understanding its bioactivity spectrum, the nuances of its mechanism of action, and the potential for resistance is essential for its judicious and sustainable use in agriculture. This technical guide provides a foundational resource for researchers and professionals working to develop and deploy effective disease management strategies.

References

- 1. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. graphviz.org [graphviz.org]

- 4. Differences in the efficacy of carboxylic acid amide fungicides against less sensitive strains of Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. soybeanresearchdata.com [soybeanresearchdata.com]

The Environmental Fate and Degradation of Iprovalicarb in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class, effective against Oomycete pathogens, which cause diseases like downy mildew and late blight in crops such as grapes, potatoes, and tomatoes.[1][2] Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Abiotic Degradation Pathways

Hydrolysis

This compound demonstrates significant stability against hydrolysis under typical environmental pH and temperature conditions.[1][3] Experimental studies have shown that hydrolytic processes do not contribute meaningfully to its degradation in the environment.[3] Theoretical studies using Density Functional Theory (DFT) also suggest that while hydrolysis is a multi-step process, it occurs very slowly at neutral pH.[4]

Photodegradation

The contribution of photodegradation to the overall elimination of this compound from the environment is considered insignificant. In aqueous solutions, this compound does not absorb light at wavelengths above 281 nm, precluding direct photodegradation.[3] Similarly, studies on soil surfaces have concluded that photodegradation does not play a major role in its breakdown.[3] While sunlight can be a destructive pathway for many pesticides on soil and plant surfaces, the specific properties of this compound limit this degradation route.[5][6]

Biotic Degradation Pathways

The primary route of this compound dissipation in soil is through microbial degradation. This process occurs under both aerobic and anaerobic conditions, leading to the formation of several metabolites and eventual mineralization to carbon dioxide (CO₂).[3]

Aerobic Degradation

Under aerobic conditions, this compound is thoroughly degraded in soil.[3] The degradation proceeds through several key steps:

-

Oxidation: The methyl group of the this compound molecule is oxidized to form SZX 0722-carboxylic acid (M03).

-

Amide Bond Cleavage: The amide bond is cleaved, resulting in the formation of PMPA (M10).

-

Further Degradation: These primary metabolites undergo further degradation, including ring cleavage, ultimately leading to the formation of CO₂.[3] Another identified metabolite is N-acetyl-PMPA (M15).[3]

Anaerobic Degradation

This compound also degrades under anaerobic conditions and is not expected to persist in such environments.[3] In addition to the metabolites formed under aerobic conditions, SZX 0722-aminoacetonitrile (M30) has been identified as a minor degradate under anaerobic conditions.[3]

Quantitative Data on Degradation

The rate of degradation of this compound and its metabolites is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. These values can vary depending on soil type, temperature, and other environmental factors.

| Compound | Condition | DT₅₀ (days) | Reference |

| This compound | Aerobic Laboratory | Non-persistent | [1] |

| This compound | Anaerobic Laboratory | 24.4 (DFOP kinetics) | [3] |

| SZX 0722-carboxylic acid (M03) | Laboratory | 1 - 2 | [3] |

| PMPA (M10) | Laboratory | 44 - 239 | [3] |

| N-acetyl-PMPA (M15) | Laboratory | < 1 | [3] |

Note: "Non-persistent" indicates a relatively short half-life, though a specific value was not provided in the source.

Experimental Protocols

The study of this compound's environmental fate involves a series of standardized laboratory and field experiments.

Aerobic and Anaerobic Soil Metabolism Studies

These studies are fundamental to determining the rate and pathway of degradation.

-

Objective: To measure the rate of transformation of this compound in soil and identify the formation and decline of its transformation products under aerobic and anaerobic conditions.[7][8]

-

Methodology:

-

Soil Selection: Studies are typically conducted using multiple soil types with varying characteristics (e.g., pH, organic matter content, texture).

-

Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to trace its fate and the formation of metabolites and non-extractable residues.

-

Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level.[3][9] For anaerobic studies, the soil is typically flooded and purged with an inert gas to maintain anaerobic conditions.

-

Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents (e.g., acetone, acetonitrile, ethyl acetate).[2][10][11] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[2][10][11][12]

-

Volatile Trapping: Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.[9]

-

Data Analysis: The dissipation of this compound is often modeled using first-order kinetics to calculate the DT₅₀ values.[2][13]

-

Analytical Methods for Residue Determination

Accurate quantification of this compound and its metabolites is critical for these studies.

-

Extraction:

-

Soil: Extraction with acetonitrile is a common method for soil samples.[2][10]

-

Crops: Acetone followed by partitioning into dichloromethane has been used for cabbage, while ethyl acetate is used for tomatoes.[2][10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also employed for crop matrices.[12]

-

-

Cleanup: Column chromatography (e.g., on neutral alumina) is often used to remove interfering substances from the extracts.[2][10]

-

Instrumentation:

-

HPLC-UV: A reversed-phase C18 column with a mobile phase such as methanol-water is used for separation, with detection at a specific wavelength (e.g., 215 nm).[2][10]

-

LC-MS/MS: This technique provides high selectivity and sensitivity for the analysis of this compound residues, especially in complex matrices.[11][12]

-

Visualizing Pathways and Workflows

Degradation Pathway of this compound in Soil

References

- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. bayer.com [bayer.com]

- 4. A DFT study of the hydrolytic degradation mechanisms of this compound and iprodione: implications in environmental safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aerobic and Anaerobic Soil Metabolism | springerprofessional.de [springerprofessional.de]

- 9. epa.gov [epa.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis, residue behaviour and risk assessment of combination product of this compound + copper oxychloride in representative fruiting vegetables, cucurbit and in soil using LC-MS/MS and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dissipation kinetics, safety evaluation, and decontamination of residues of the combo-formulation this compound 8.4% + copper oxychloride 40.6% WG in/on grapes (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Iprovalicarb on Non-Target Organisms: An In-depth Technical Guide

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is primarily used in agriculture to control diseases caused by Oomycete pathogens, such as downy mildew and late blight, in crops like grapes, potatoes, and tomatoes.[1][2] Its mode of action in the target fungal species is the inhibition of cellulose synthase, which disrupts the formation of the cell wall, leading to the cessation of growth and eventual cell death.[1][3][4][5] While effective against its target pathogens, it is crucial for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound on non-target organisms to assess its environmental risk and ensure its safe use. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on various non-target organisms, details the experimental protocols used for its assessment, and explores potential signaling pathways that may be affected.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound on key non-target organisms. These values are essential for environmental risk assessment and provide a comparative overview of the fungicide's toxicity across different species.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | > 10.0 | [6] |

| Oncorhynchus mykiss (Rainbow Trout) | 28 days | NOEC | - | - | |

| Aquatic Invertebrate | Daphnia magna | 48 hours | EC50 | > 10.0 | [6] |

| Daphnia magna | 21 days | NOEC | - | - | |

| Algae | Scenedesmus subspicatus | 72 hours | ErC50 | > 10.0 | [6] |

| Scenedesmus subspicatus | 72 hours | NOErC | ≥ 10.0 | [6] |

LC50: Lethal Concentration that kills 50% of the test population. EC50: Effective Concentration that causes a specific effect in 50% of the test population. NOEC: No Observed Effect Concentration. ErC50: EC50 based on growth rate inhibition. NOErC: No Observed Effect Rate Concentration.

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Organism | Species | Test Duration | Endpoint | Value (mg a.s./kg soil) | Reference |

| Earthworm | Eisenia fetida | 14 days | LC50 | > 1000 | [6] |

| Eisenia fetida | 56 days | NOEC (reproduction) | 64 | [7] | |

| Honeybee | Apis mellifera | 48 hours | LD50 (oral) | > 100 µ g/bee | [1] |

| Apis mellifera | 48 hours | LD50 (contact) | > 100 µ g/bee | [1] |

a.s.: active substance. LD50: Lethal Dose that kills 50% of the test population.

Table 3: Toxicity of this compound to Vertebrates

| Organism | Species | Test Duration | Endpoint | Value | Reference |

| Bird | Colinus virginianus (Bobwhite Quail) | - | LD50 (oral) | > 2000 mg/kg bw | [1] |

| Anas platyrhynchos (Mallard Duck) | 5 days | LC50 (dietary) | > 5000 mg/kg diet | [1] | |

| Mammal | Rat | - | LD50 (oral) | > 5000 mg/kg bw | [8][9] |

| Rat | 90 days | NOAEL | - | [9] |

bw: body weight. NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Aquatic Organism Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This guideline details the methodology for determining the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[10][11]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.[12][13] Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

-

Endpoint: The primary endpoint is mortality, recorded at 24, 48, 72, and 96 hours, from which the LC50 is calculated.[12][13]

OECD 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to planktonic crustaceans.

-

Test Organism: Daphnia magna is the most commonly used species.[3]

-

Test Conditions: Young daphnids (<24 hours old) are exposed to a series of test concentrations for 48 hours in a static system.[14][15]

-

Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. Observations are made at 24 and 48 hours to determine the EC50.[3][15]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This guideline is used to determine the effects of a substance on the growth of freshwater algae.

-

Test Organism: Species such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata are used.[4]

-

Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours in a batch culture system under constant light and temperature.[4][16]

-

Endpoint: The inhibition of growth is measured by cell counts or other biomass surrogates at 24, 48, and 72 hours. The primary endpoints are the ErC50 (based on growth rate) and the EbC50 (based on biomass).[4]

Terrestrial Invertebrate Toxicity Testing

OECD 222: Earthworm Reproduction Test This guideline evaluates the sublethal effects of chemicals on the reproductive output of earthworms.

-

Test Organism: Eisenia fetida or Eisenia andrei are the standard test species.[1][6][17]

-

Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days.[17] After this period, the adults are removed, and their mortality and weight change are assessed. The soil is then incubated for another 28 days to allow for the hatching of cocoons.

-

Endpoint: The primary endpoint is the number of juvenile worms produced. From this, the NOEC and ECx for reproduction are determined.[17]

Vertebrate Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD 223) This test determines the acute oral toxicity of a substance to birds.

-

Test Organism: Commonly tested species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Conditions: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for at least 14 days.

-

Endpoint: The main endpoint is mortality, used to calculate the LD50. Sublethal effects and behavioral changes are also recorded.

Mammalian Toxicity Studies (based on OECD Guidelines, e.g., 401, 408) A battery of tests is conducted to assess the potential hazards to mammals.

-

Test Organism: Rats are commonly used for these studies.

-

Test Conditions: These studies can be acute (single dose) or chronic (repeated doses over a longer period, e.g., 90 days). The substance is typically administered orally.

-

Endpoint: Endpoints include mortality (for acute studies to determine the LD50), as well as a wide range of sublethal effects, including changes in body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs to determine the NOAEL.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Diagrams

References

- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]

- 2. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 3. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study parameters influencing NOAEL and LOAEL in toxicity feeding studies for pesticides: exposure duration versus dose decrement, dose spacing, group size and chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bayer.com [bayer.com]

- 7. Two pathways act in an additive rather than obligatorily synergistic fashion to induce systemic acquired resistance and PR gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]